

Unraveling the HPK1-GNE-1858 Complex: A Structural and Mechanistic Guide

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Compound of Interest		
Compound Name:	GNE-1858	
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SOUTH SAN FRANCISCO, Calif. – November 21, 2025 – Genentech, a member of the Roche Group (SIX: RO, ROG; OTCQX: RHHBY), today presented a detailed technical overview of the crystal structure of Hematopoietic Progenitor Kinase 1 (HPK1) in complex with its potent inhibitor, **GNE-1858**. This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecular interactions, quantitative binding data, and the experimental procedures used to elucidate this critical immuno-oncology target.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a key negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. [1] The small molecule inhibitor, **GNE-1858**, has been shown to be a potent, ATP-competitive inhibitor of HPK1.[2][3][4] The structural and functional data presented herein offer a foundational resource for the ongoing development of novel HPK1 inhibitors.

Quantitative Analysis of the HPK1-GNE-1858 Interaction

The binding affinity of **GNE-1858** to HPK1 has been characterized through biochemical assays, demonstrating potent inhibition of the kinase. Crystallographic data from the Protein Data Bank (PDB) provides high-resolution insights into the binding mode of **GNE-1858**.



Parameter	Value	Reference
Inhibitor	GNE-1858	
Target	Hematopoietic Progenitor Kinase 1 (HPK1)	_
IC50 (Wild-Type HPK1)	1.9 nM	[3][4]
IC50 (HPK1-TSEE Mutant)	1.9 nM	[3][4]
IC50 (HPK1-SA Mutant)	4.5 nM	[3][4]
Binding Mode	ATP-competitive	[2]

Table 1: Biochemical Activity of GNE-1858 against HPK1 Variants

PDB ID	Resolution (Å)	Space Group	Deposition Authors	Reference
7R9N	1.50	P 21 21 21	Wu, P., Lehoux, I., Wang, W.	[2]
6CQF	Not Specified	P 32 2 1	Wu, P., Lehoux, I., Mortara, K., Franke, Y., Chan, B.K., Wang, W.	[4][5]

Table 2: Crystallographic Data for the HPK1-GNE-1858 Complex

HPK1 Signaling Pathway

HPK1 functions as a negative feedback regulator in T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76, leading to the dampening of T-cell activation and proliferation. Inhibition of HPK1 by molecules like **GNE-1858** is expected to enhance T-cell-mediated anti-tumor immunity.



HPK1 Negative Feedback Loop in TCR Signaling TCR Engagement Activates ZAP-70 Phosphorylates LAT/Gads/SLP-76 Complex Recruits p-SLP-76 GNE-1858 HPK1 (Inactive) Phosphorylates SLP-76 Inhibits Activates HPK1 (Active) 14-3-3 Binding Leads to T-Cell Activation (Downregulated)

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Caption: HPK1 Signaling Pathway in T-Cells.

Experimental Protocols



Protein Expression and Purification of HPK1 Kinase Domain

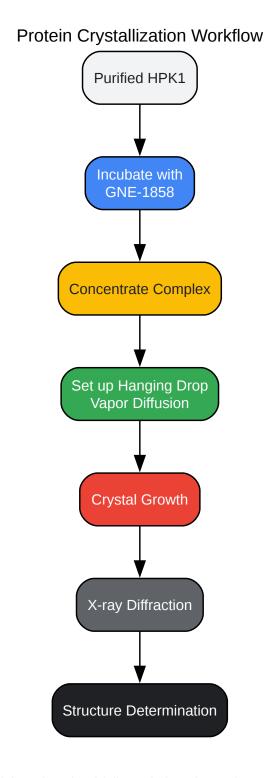
The human HPK1 kinase domain (residues 1-347) was cloned into a pFastBac vector with a C-terminal His6-tag. The construct was then used to generate baculovirus using the Bac-to-Bac system (Invitrogen). Sf9 cells were infected with the virus and harvested after 48-72 hours.

The cell pellet was lysed in a buffer containing 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM TCEP, and protease inhibitors. The lysate was cleared by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column (GE Healthcare). The column was washed with the lysis buffer containing 25 mM imidazole, and the protein was eluted with a buffer containing 300 mM imidazole. The eluted protein was further purified by size-exclusion chromatography using a Superdex 200 column (GE Healthcare) equilibrated with 20 mM Tris-HCl pH 8.0, 150 mM NaCl, and 1 mM TCEP. The purified protein was concentrated and stored at -80°C.

Crystallization of the HPK1-GNE-1858 Complex

Purified HPK1 kinase domain was incubated with a 3-fold molar excess of **GNE-1858**. The complex was then concentrated to approximately 10 mg/mL. Crystals were grown using the hanging drop vapor diffusion method at 20°C by mixing equal volumes of the protein-inhibitor complex with a reservoir solution. The specific crystallization conditions that yielded the crystals for PDB entry 7R9N are detailed in the primary publication.





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Caption: Experimental Workflow for Crystallization.

HPK1 Kinase Activity Assay (SLP-76 Phosphorylation)



The inhibitory activity of **GNE-1858** was determined by measuring the phosphorylation of the HPK1 substrate, SLP-76. The assay was performed in a 384-well plate format.

The reaction mixture contained purified HPK1 enzyme, a biotinylated SLP-76 peptide substrate, and ATP in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT). **GNE-1858** was serially diluted and added to the reaction mixture. The reaction was initiated by the addition of ATP and incubated at room temperature. The reaction was then stopped, and the amount of phosphorylated SLP-76 was detected using a fluorescence-based method, such as HTRF or LanthaScreen, employing a phospho-specific antibody. The IC50 values were calculated from the resulting dose-response curves.

This comprehensive guide provides a detailed view of the HPK1-**GNE-1858** complex, offering valuable insights for the scientific community engaged in the discovery and development of novel cancer immunotherapies.

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